Tris(4-methoxyphenyl)phosphine

Catalog No.
S703566
CAS No.
855-38-9
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-methoxyphenyl)phosphine

CAS Number

855-38-9

Product Name

Tris(4-methoxyphenyl)phosphine

IUPAC Name

tris(4-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3

InChI Key

UYUUAUOYLFIRJG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Organometallic Chemistry:

  • Ligand in Transition Metal Complexes: Tris(4-methoxyphenyl)phosphine acts as a ligand, donating electron density to metal centers in transition metal complexes. This donation of electrons influences the reactivity and stability of these complexes, making them valuable for various applications, including:
    • Activation of small molecules: These complexes can activate small molecules like hydrogen, carbon dioxide, and nitrogen, facilitating their participation in various chemical transformations .
    • Catalysis: They can act as catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .

Homogeneous Catalysis:

  • Homogeneous catalysts: Tris(4-methoxyphenyl)phosphine finds application as a ligand in homogeneous catalysts. These catalysts are present in the same phase (usually liquid) as the reactants, offering several advantages, including:
    • High selectivity: The presence of the ligand allows for control over the reaction pathway, leading to the formation of desired products with high selectivity .
    • Mild reaction conditions: Homogeneous catalysts often enable reactions to proceed under milder conditions compared to traditional methods, making them more energy-efficient and environmentally friendly .

Tris(4-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C21H21O3P and a molecular weight of 352.37 g/mol. It appears as a solid at room temperature and is characterized by the presence of three methoxyphenyl groups attached to a central phosphorus atom. This compound is notable for its utility in various

  • Toxicity: Data on the specific toxicity of P(PhOMe)3 is limited. However, organophosphorus compounds can have a range of toxic effects, so it should be handled with care [].
  • Flammability: May be flammable; proper handling procedures for organic compounds are recommended [].
  • Reactivity: Air and moisture sensitive. Can react with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling P(PhOMe)3 [].
  • Follow proper disposal procedures for organic waste [].
, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines, facilitated by palladium catalysts.
  • Heck Reaction: It allows the formation of alkenes through the coupling of aryl halides with alkenes.
  • Hiyama Coupling: This reaction couples aryl halides with organosilicon compounds, utilizing palladium catalysts.
  • Negishi Coupling: Similar to Hiyama, this reaction involves the coupling of organozinc reagents with aryl halides.

These reactions highlight the compound's versatility as a ligand and its role in facilitating various coupling processes in organic chemistry .

While Tris(4-methoxyphenyl)phosphine is primarily recognized for its applications in synthetic chemistry, limited studies have explored its biological activity. Research indicates that phosphines can exhibit cytotoxic effects on certain cancer cell lines, although specific data on Tris(4-methoxyphenyl)phosphine remains sparse. Further investigation into its potential pharmacological properties could be beneficial .

The synthesis of Tris(4-methoxyphenyl)phosphine typically involves:

  • Phosphorylation of 4-Methoxyphenol: The reaction of phosphorus trichloride with 4-methoxyphenol can yield tris(4-methoxyphenyl)phosphine.
  • Reduction Reactions: Starting from corresponding phosphine oxides or chlorides, reduction processes can lead to the formation of this compound.

These methods illustrate the compound's accessibility for synthetic chemists .

Tris(4-methoxyphenyl)phosphine finds numerous applications in various fields:

  • Organic Synthesis: It serves as a crucial reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
  • Catalysis: The compound is often employed in studies related to catalysis, particularly in understanding the kinetics of reactions involving biphenyl epoxy resin curing .
  • Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials research.

Interaction studies involving Tris(4-methoxyphenyl)phosphine often focus on its role as a ligand in coordination chemistry. Research has demonstrated that it can stabilize metal complexes, influencing their reactivity and selectivity in catalysis. Additionally, studies on its interactions with various substrates provide insights into its mechanistic pathways during catalytic processes .

Tris(4-methoxyphenyl)phosphine has several structural analogs that share similar properties but differ in their functional groups or substituents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tris(phenyl)phosphineC18H15PLacks methoxy groups; used extensively in catalysis.
Tris(3-methylphenyl)phosphineC21H23PSimilar structure; methyl substitution affects reactivity.
Tris(2-naphthyl)phosphineC27H21PLarger aromatic system; used in niche synthetic applications.

The uniqueness of Tris(4-methoxyphenyl)phosphine lies in its methoxy substituents, which enhance solubility and reactivity compared to other phosphines, making it particularly effective in specific catalytic applications .

Tris(4-methoxyphenyl)phosphine, a tertiary arylphosphine with the formula (CH₃OC₆H₄)₃P, emerged as a specialized ligand in organometallic chemistry during the latter half of the 20th century. Its development parallels advancements in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where electron-rich phosphine ligands are critical for stabilizing palladium catalysts. While triphenylphosphine (PPh₃) dominated early catalytic applications, the need for ligands with tailored electronic and steric properties drove the exploration of substituted arylphosphines. Tris(4-methoxyphenyl)phosphine’s methoxy groups provide moderate electron-donating effects without excessive steric hindrance, positioning it as a versatile intermediate in homogeneous catalysis.

The compound’s significance lies in its role as a precursor to ligands in asymmetric catalysis and its use in polymerization reactions. Early studies highlighted its stability under oxidative conditions and compatibility with palladium complexes, making it suitable for industrial-scale syntheses.

Nomenclature and Chemical Identity

PropertyValueSource
IUPAC NameTris(4-methoxyphenyl)phosphane
CAS Number855-38-9
Molecular FormulaC₂₁H₂₁O₃P
Molecular Weight352.37 g/mol
SynonymsTrianisylphosphine, Tris(p-anisyl)phosphine

The compound’s structure features three 4-methoxyphenyl groups bonded to a central phosphorus atom, creating a trigonal pyramidal geometry. The methoxy substituents occupy the para positions, minimizing steric clashes and enabling efficient π-backdonation to metal centers.

Position in Organophosphorus Chemistry

Tris(4-methoxyphenyl)phosphine occupies a niche between sterically demanding ligands (e.g., tris(2,4,6-trimethoxyphenyl)phosphine) and less hindered analogs (e.g., triphenylphosphine). Its electronic profile—moderate electron donation via methoxy groups—makes it effective in stabilizing low-coordinate metal complexes while avoiding excessive oxidation susceptibility.

Comparison with Related Phosphines

LigandElectron DonatingSteric BulkKey Applications
Tris(4-methoxyphenyl)phosphineModerateLow-to-moderateSuzuki coupling, polymerization
Triphenylphosphine (PPh₃)ModerateLowWittig reaction, cross-couplings
Tris(2,4,6-trimethoxyphenyl)phosphineHighHighOxa-Michael polymerizations

This positioning underscores its utility in reactions requiring balanced electronic and steric properties.

Molecular Formula and Weight

Tris(4-methoxyphenyl)phosphine possesses the molecular formula C₂₁H₂₁O₃P with a molecular weight of 352.36-352.37 grams per mole [2] [4] [5]. The compound's Chemical Abstracts Service registry number is 855-38-9, and it is also known by the International Union of Pure and Applied Chemistry name tris(4-methoxyphenyl)phosphane [4] [6]. The linear formula representation is (CH₃OC₆H₄)₃P, clearly indicating the three identical 4-methoxyphenyl substituents attached to the central phosphorus atom [1] [2].

The compound's structural identifiers include the InChI key UYUUAUOYLFIRJG-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation COc1ccc(cc1)P(c2ccc(OC)cc2)c3ccc(OC)cc3 [2] [4] [6]. These identifiers provide unique digital fingerprints for the compound in chemical databases and computational applications.

Table 1: Molecular Properties of Tris(4-methoxyphenyl)phosphine

PropertyValue
Molecular FormulaC₂₁H₂₁O₃P
Molecular Weight352.36-352.37 g/mol
Chemical Abstracts Service Number855-38-9
InChI KeyUYUUAUOYLFIRJG-UHFFFAOYSA-N
Melting Point131-134°C
Physical StateWhite to light yellow crystalline powder

Crystallographic Analysis

Crystallographic studies reveal that tris(4-methoxyphenyl)phosphine adopts a distinctive molecular architecture in the solid state [7] [8] [9]. The compound crystallizes in various forms depending on the specific conditions and the presence of solvent molecules. In palladium complexes containing this ligand, detailed structural parameters have been determined through single-crystal X-ray diffraction analysis [8] [9].

The phosphorus atom in tris(4-methoxyphenyl)phosphine exhibits a distorted tetrahedral geometry when coordinated to metal centers, with the lone pair occupying one coordination site [10] [11]. The distortion arises from the steric interactions between the bulky aryl substituents and the electronic effects of the methoxy groups. Crystal structure determinations of related selenide derivatives provide insight into the conformational preferences of the free ligand [10] [11].

In the tris(4-methoxyphenyl)phosphine selenide structure, the torsion angles relative to the phosphorus-selenium bond are 35.62°, 35.07°, and 44.50° for the three aryl rings [10] [11]. This propeller-like arrangement minimizes steric repulsion between the phenyl substituents while maintaining optimal orbital overlap. The cone angle, defined as the angle swept out by the phenyl rings during rotation around the phosphorus center, measures approximately 128.2° [11].

Table 2: Selected Crystallographic Parameters

ParameterValueReference
Torsion Angles (P=Se bond)35.62°, 35.07°, 44.50° [10] [11]
Cone Angle128.2° [11]
Methoxy Group AlignmentNear coplanar with phenyl rings [11]
C-O Bond Angles with Phenyl Plane5.7°, 1.5°, 5.7° [11]

Isomeric Variations

The 2-methoxyphenyl isomer, with the Chemical Abstracts Service number 4731-65-1, exhibits different physical properties compared to the 4-methoxyphenyl derivative [13]. This ortho-substituted compound has a melting point of 198-204°C, significantly higher than the para isomer's melting point of 131-134°C [13] [5]. The positional differences in methoxy group placement result in distinct steric and electronic environments around the phosphorus center.

Table 3: Isomeric Variations of Tris(methoxyphenyl)phosphine

IsomerChemical Abstracts Service NumberMelting PointMolecular Weight
Tris(4-methoxyphenyl)phosphine855-38-9131-134°C352.36 g/mol
Tris(2-methoxyphenyl)phosphine4731-65-1198-204°C352.37 g/mol
Tris(3-methoxyphenyl)phosphineNot specifiedNot specified352.37 g/mol

Conformational Properties

The conformational behavior of tris(4-methoxyphenyl)phosphine is governed by the interplay between steric repulsion among the aryl substituents and electronic effects arising from the methoxy groups [16] [10]. Computational studies have revealed multiple stable conformations, with energy differences determined by the relative orientations of the phenyl rings and methoxy substituents [16].

The methoxy groups in tris(4-methoxyphenyl)phosphine preferentially adopt orientations that are nearly coplanar with their respective phenyl rings [11]. This planar arrangement facilitates conjugation between the methoxy oxygen lone pairs and the aromatic π-system, providing additional electronic stabilization. The angles between the phenyl ring planes and the carbon-oxygen bonds of the methoxy groups typically range from 1.5° to 5.7°, indicating minimal deviation from planarity [11].

Conformational analysis studies have identified a propeller-like arrangement as the preferred three-dimensional structure [10] [11]. In this configuration, the three phenyl rings are twisted relative to each other to minimize steric interactions while maintaining favorable electronic interactions. The torsion angles between adjacent phenyl rings and the central phosphorus atom reflect this balance between steric and electronic factors.

Table 4: Conformational Parameters

ParameterValue RangeStructural Significance
Methoxy-Phenyl Planarity1.5°-5.7° deviationFacilitates π-conjugation
Inter-ring Torsion Angles35°-45°Minimizes steric repulsion
Propeller TwistSystematic rotationOptimizes orbital overlap

Stereoelectronic Features

The stereoelectronic properties of tris(4-methoxyphenyl)phosphine are fundamentally influenced by the electron-donating nature of the para-methoxy substituents [17] [18] [19]. These methoxy groups enhance the electron density at the phosphorus center through both inductive and resonance effects, making the compound a stronger σ-donor compared to triphenylphosphine [17] [18].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct evidence of the electronic environment around the phosphorus nucleus [20] [21]. The chemical shift of tris(4-methoxyphenyl)phosphine in deuterated chloroform appears at approximately -9.82 parts per million relative to phosphoric acid, indicating increased electron density compared to less substituted analogs [20]. This upfield shift reflects the electron-donating influence of the methoxy substituents.

The electronic effects of the methoxy groups manifest in the compound's reactivity and coordination behavior [18] [19]. Quantitative assessments using molecular electrostatic potential calculations reveal that the methoxy substituents increase the nucleophilicity of the phosphorus center [22]. This enhanced nucleophilicity translates to stronger metal-phosphorus bonds in coordination complexes and increased catalytic activity in certain applications.

The highest occupied molecular orbital energy levels provide additional insight into the electronic structure [19]. Computational studies indicate that the highest occupied molecular orbital energy increases from -5.91 electron volts for triphenylphosphine to -5.42 electron volts for tris(4-methoxyphenyl)phosphine, consistent with the electron-donating effects of the methoxy substituents [19].

Table 5: Stereoelectronic Parameters

ParameterValueMeasurement Method
³¹P Nuclear Magnetic Resonance Shift-9.82 ppmNuclear magnetic resonance spectroscopy
Highest Occupied Molecular Orbital Energy-5.42 eVDensity functional theory calculations
Electronic Parameter Classification(+Eeff, +Seff)Computational analysis
Tolman Electronic ParameterNot specifiedInfrared spectroscopy

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

855-38-9

Wikipedia

Tris(4-methoxyphenyl)phosphine

General Manufacturing Information

Phosphine, tris(4-methoxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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